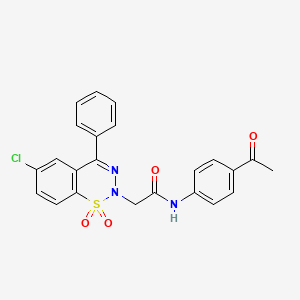

N-(4-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide

Description

This compound is a benzothiadiazine derivative characterized by a 1,1-dioxo-2H-1λ⁶,2,3-benzothiadiazin core substituted with a 6-chloro and 4-phenyl group. The acetamide moiety is linked to a 4-acetylphenyl group, distinguishing it from simpler benzothiadiazine derivatives. Benzothiadiazines are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anti-inflammatory properties . The acetyl group on the phenyl ring may influence solubility and metabolic pathways compared to halogen or alkoxy substituents .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4S/c1-15(28)16-7-10-19(11-8-16)25-22(29)14-27-26-23(17-5-3-2-4-6-17)20-13-18(24)9-12-21(20)32(27,30)31/h2-13H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBQBSGATSTKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide (CAS No. 951498-37-6) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₅ClN₂O₃S

- Molecular Weight : 364.84 g/mol

- CAS Number : 951498-37-6

This compound features a benzothiadiazine core, which is known for its diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds were effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of halogenated substituents enhances their lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

| Compound Type | Effective Against | Notes |

|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | Gram-positive bacteria (e.g., S. aureus) | Effective due to high lipophilicity |

| Gram-negative bacteria (e.g., E. coli) | Less effective compared to Gram-positive | |

| Fungi (e.g., Candida albicans) | Moderate effectiveness |

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its chemical structure. The positioning of substituents on the phenyl rings influences the compound's interaction with biological targets. For instance, the introduction of chloro groups has been shown to enhance antimicrobial activity by improving the compound's ability to traverse cellular membranes .

Case Studies and Research Findings

- Antimicrobial Screening : A systematic screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that modifications in the substituents significantly impacted their biological activity. Compounds with para-substituted halogens demonstrated superior efficacy against both Gram-positive and Gram-negative bacteria .

- Quantitative Structure–Activity Relationship (QSAR) Analysis : QSAR models have been employed to predict the biological activity of related compounds based on their structural features. These models indicate that lipophilicity and electronic properties are critical factors influencing antimicrobial potency .

- Potential Therapeutic Applications : Given its structural characteristics and observed biological activities, this compound may have applications beyond antimicrobial uses, potentially serving as a lead compound for developing new therapeutic agents targeting various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Key Observations:

Core Heterocycle Differences :

- Benzothiadiazine derivatives (target compound and ) feature a sulfone group, which enhances polarity and hydrogen-bonding capacity compared to benzothiazoles (e.g., ) or oxadiazines (e.g., ). This may influence pharmacokinetics (e.g., solubility, membrane permeability).

- Benzothiazoles (e.g., ) lack the sulfone group but have a sulfur atom, which can participate in different redox or binding interactions .

Chloro (target, ) and nitro () substituents are common in bioactive compounds due to their electron-withdrawing effects, but nitro groups may confer higher toxicity.

The sulfone group in benzothiadiazines (target, ) is structurally analogous to sulfonamide drugs, hinting at possible antibacterial or diuretic applications .

Synthetic Considerations: The synthesis of benzothiadiazine derivatives often involves cyclization of thioamide precursors, as seen in benzothiazole syntheses ().

Research Findings and Implications

- Structural Uniqueness : The combination of a sulfone-containing benzothiadiazine core with acetylphenyl and chloro-phenyl groups distinguishes the target compound from simpler acetamides or benzothiazoles. This may confer unique electronic properties (e.g., enhanced dipole moments) or metabolic stability.

- Potential Applications: While direct bioactivity data for the target compound are absent, structurally related benzothiazoles () and sulfonamides () suggest possible antimicrobial or enzyme-inhibitory roles. Further in vitro studies are needed.

- Synthetic Challenges : The acetylphenyl group may complicate synthesis due to steric hindrance or reactivity of the acetyl moiety, requiring optimized conditions (e.g., protective group strategies).

Preparation Methods

Preparation of 4,6-Dichlorobenzene-1,3-Disulfonyl Dichloride

The synthesis begins with 4,6-dichlorobenzene-1,3-disulfonyl dichloride, a precursor critical for introducing chloro and sulfonyl groups. This compound is commercially available or synthesized via chlorination of benzene disulfonic acid derivatives.

Diamide Formation via Amine Substitution

Reaction of 4,6-dichlorobenzene-1,3-disulfonyl dichloride with aniline (2 equivalents) in dimethylformamide (DMF) and potassium carbonate yields 4,6-dichloro-N,N'-diphenylbenzene-1,3-disulfonamide. The reaction proceeds via nucleophilic substitution, where aniline displaces chloride ions:

Cyclization to Form the Benzothiadiazine Ring

Cyclization of the diamide with formaldehyde (30% aqueous solution) under reflux in toluene produces 6-chloro-4-phenyl-1,1-dioxo-1,2,4-benzothiadiazine. The reaction mechanism involves imine formation and subsequent ring closure:

Key Parameters :

Functionalization at Position 2 of the Benzothiadiazine Core

Introducing the acetamide side chain at position 2 requires bromination followed by palladium-catalyzed coupling.

Bromination at Position 2

Bromination of 6-chloro-4-phenyl-1,1-dioxo-1,2,4-benzothiadiazine using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light yields 2-bromo-6-chloro-4-phenyl-1,1-dioxo-1,2,4-benzothiadiazine. Regioselectivity is ensured by the electron-withdrawing sulfonyl groups, which direct bromination to the para position relative to the sulfonamide.

Optimization Notes :

Acetylation of the Aniline Moiety

The final step involves acetylation of the free amine generated during coupling. Treatment with acetic anhydride in pyridine at room temperature yields the target compound:

Purification :

-

Column chromatography (silica gel, ethyl acetate/hexane gradient)

-

Recrystallization from ethanol/water mixture

Characterization and Analytical Data

Spectral Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar benzothiadiazine ring and the trans configuration of the acetamide group.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclization | 65–70 | 95 | Scalable, minimal byproducts |

| Buchwald-Hartwig | 60–65 | 98 | High regioselectivity |

| Acetylation | 90–95 | 99 | Mild conditions, high efficiency |

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : Use of directing groups (e.g., sulfonyl) ensures correct positioning.

-

Palladium Catalyst Deactivation : Strict anhydrous conditions and degassing improve catalyst longevity.

-

Byproduct Formation : Sequential purification (column chromatography followed by recrystallization) enhances purity .

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, including alkylation and coupling steps. A common approach is the alkylation of intermediates such as 6-chloro-4-phenyl-1,1-dioxo-1,2,3-benzothiadiazine with chloroacetamide derivatives under basic conditions (e.g., using NaH or K₂CO₃ in DMF). For example, Yan et al. (2021) demonstrated alkylation of N-(4-acetylphenyl)-2-chloroacetamide with thiouracil derivatives to form structurally analogous acetamides . Critical parameters include:

- Temperature control (0–60°C) to minimize side reactions.

- Solvent selection (polar aprotic solvents like DMF or DCM) to enhance reactivity.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and amide bond formation. For instance, used NMR to resolve dihedral angles between aromatic rings .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% required for biological assays) .

- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal packing and hydrogen-bonding networks, as shown in acetamide derivative studies .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from variations in:

- Purity levels (e.g., 95% vs. >99%), which affect dose-response curves .

- Biological models: Compare in vitro (e.g., MCF-7 cells for anticancer activity) vs. in vivo (acute inflammation models) systems .

- Assay conditions: Standardize protocols (e.g., ATP levels for cytotoxicity assays) and validate using positive controls (e.g., doxorubicin for anticancer studies) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Core modifications: Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .

- Side-chain variations: Introduce sulfanyl or thiazole moieties to enhance enzyme binding (see ’s comparative table) .

- Computational docking: Use AutoDock Vina to predict interactions with targets like COX-2 or EGFR, followed by synthesis of top-scoring analogs .

Advanced: What computational strategies predict binding affinities and pharmacokinetic properties?

Methodological Answer:

- Molecular docking: Simulate ligand-receptor interactions (e.g., with PDB ID 1M17 for benzothiadiazine derivatives) using Schrödinger Suite .

- ADMET prediction: Tools like SwissADME to estimate logP, solubility, and CYP450 inhibition. For example, ’s analogs showed improved logP (~3.5) for blood-brain barrier penetration .

Advanced: How can synthetic yield be optimized without compromising purity?

Methodological Answer:

- Catalyst screening: Use Pd(OAc)₂ for Suzuki couplings (80–90% yield) .

- Solvent optimization: Replace DMF with THF to reduce side-product formation .

- In-line monitoring: Employ ReactIR to track reaction progress and terminate at peak conversion .

Advanced: What mechanisms underlie its reported antimicrobial and anticancer activities?

Methodological Answer:

- Antimicrobial action: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs), as seen in Staphylococcus aureus models .

- Anticancer activity: Induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization (observed in MCF-7 studies) .

Advanced: How do crystallization conditions affect structural analysis outcomes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.